molecular formula C17H13N5O3S B5021828 6-(5-nitrotetrazol-2-yl)-3-phenyl-5-thiophen-2-ylcyclohex-2-en-1-one

6-(5-nitrotetrazol-2-yl)-3-phenyl-5-thiophen-2-ylcyclohex-2-en-1-one

Cat. No.: B5021828
M. Wt: 367.4 g/mol
InChI Key: HRIMPJVBIURDQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(5-nitrotetrazol-2-yl)-3-phenyl-5-thiophen-2-ylcyclohex-2-en-1-one is a complex organic compound that features a unique combination of functional groups, including a nitrotetrazole ring, a phenyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-nitrotetrazol-2-yl)-3-phenyl-5-thiophen-2-ylcyclohex-2-en-1-one typically involves multiple steps, starting with the preparation of the nitrotetrazole ring. One common method involves the nitration of tetrazole derivatives, which can be achieved using nitrating agents such as nitric acid or a mixture of nitric acid and acetic anhydride . The phenyl and thiophene groups are then introduced through subsequent reactions, often involving palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

6-(5-nitrotetrazol-2-yl)-3-phenyl-5-thiophen-2-ylcyclohex-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the nitrotetrazole ring can yield nitro derivatives, while reduction can produce amino derivatives .

Mechanism of Action

The mechanism of action of 6-(5-nitrotetrazol-2-yl)-3-phenyl-5-thiophen-2-ylcyclohex-2-en-1-one involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The nitrotetrazole ring can undergo redox reactions, which can generate reactive intermediates that interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitrotetrazole derivatives and cyclohexenone derivatives. Examples include:

Uniqueness

6-(5-nitrotetrazol-2-yl)-3-phenyl-5-thiophen-2-ylcyclohex-2-en-1-one is unique due to its combination of functional groups, which confer specific chemical and physical properties. Its nitrotetrazole ring provides high energy content, while the phenyl and thiophene groups contribute to its stability and potential biological activity .

Properties

IUPAC Name

6-(5-nitrotetrazol-2-yl)-3-phenyl-5-thiophen-2-ylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O3S/c23-14-10-12(11-5-2-1-3-6-11)9-13(15-7-4-8-26-15)16(14)21-19-17(18-20-21)22(24)25/h1-8,10,13,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRIMPJVBIURDQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=O)C=C1C2=CC=CC=C2)N3N=C(N=N3)[N+](=O)[O-])C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.